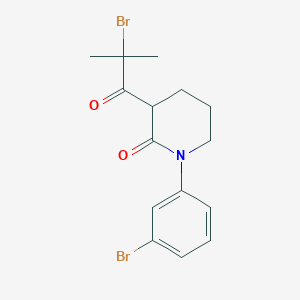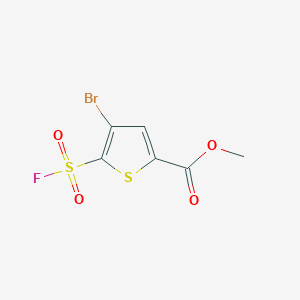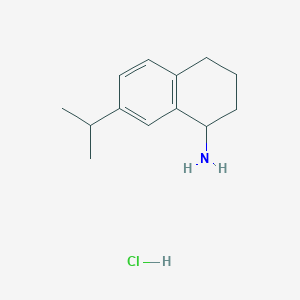
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of bromine atoms in its structure suggests potential reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the piperidinone ring: Starting from a suitable piperidine derivative, the piperidinone ring can be formed through oxidation or other ring-closing reactions.
Introduction of the bromophenyl group: This can be achieved through electrophilic aromatic substitution reactions using bromobenzene derivatives.
Attachment of the bromo-methylpropanoyl group: This step might involve acylation reactions using bromo-methylpropanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The piperidinone ring and other functional groups can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles and Electrophiles: For substitution reactions, common nucleophiles like amines or thiols, and electrophiles like alkyl halides, can be used.
Oxidizing and Reducing Agents: Agents like potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted derivatives, while coupling reactions can produce larger, more complex molecules.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of new materials with specific properties, such as polymers or nanomaterials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloro-2-methylpropanoyl)-1-(3-chlorophenyl)piperidin-2-one: Similar structure but with chlorine atoms instead of bromine.
3-(2-Methylpropanoyl)-1-phenylpiperidin-2-one: Lacks the halogen atoms, potentially altering its reactivity and applications.
Uniqueness
The presence of bromine atoms in 3-(2-Bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one can confer unique reactivity and binding properties, making it distinct from its analogs. This can influence its suitability for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C15H17Br2NO2 |
|---|---|
Poids moléculaire |
403.11 g/mol |
Nom IUPAC |
3-(2-bromo-2-methylpropanoyl)-1-(3-bromophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17Br2NO2/c1-15(2,17)13(19)12-7-4-8-18(14(12)20)11-6-3-5-10(16)9-11/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Clé InChI |
PXFOWUTWMRUGBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one](/img/structure/B13242988.png)
![2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B13243002.png)
![1-{[(2-Methylpentyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13243007.png)
![1-[2-Amino-1-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13243014.png)

![2-[3-(2-Aminoethyl)phenyl]-N,N-dimethylaniline](/img/structure/B13243031.png)
![2-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13243033.png)

![6,7-Dihydro-5h-cyclopenta[b]pyridine-7-sulfonyl chloride](/img/structure/B13243038.png)




